molecular formula C11H9N5 B2536032 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 946385-33-7

6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B2536032
CAS No.: 946385-33-7
M. Wt: 211.228
InChI Key: VVXURMFOCVXBHS-UHFFFAOYSA-N
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Description

The compound “6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is a heterocyclic compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine was designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods. For example, a series of N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine was characterized using FT-IR, NMR (1H and 13C), and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a compound was synthesized with a yield of 62% and a melting point of 231–233 °C .

Scientific Research Applications

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

Pyrazolo[3,4-b]pyridine is a versatile scaffold in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. It's often encountered in kinase inhibitors for its efficacy in binding to the hinge region of the kinase, contributing to potency and selectivity in drug design. Its structural flexibility allows for the formation of multiple kinase binding modes, making it a staple in kinase inhibitor patents and research (Wenglowsky, 2013).

Pyrazolo[3,4-b]pyridine in Chemical Properties and Complex Formation

This compound's chemistry is multifaceted, demonstrated in various applications like spectroscopy, structural analyses, and bioactivity investigations. It's used in forming metal complexes and serves a role in biological and electrochemical activities. The review provides a comprehensive look at its preparation, properties, and the potential research gaps, suggesting more opportunities for its utilization (Boča, Jameson, & Linert, 2011).

Pyrazolo[3,4-b]pyridine in Heterocyclic N-Oxide Derivatives

Heterocyclic N-oxide derivatives, including those from pyrazolo[3,4-b]pyridine, exhibit a broad range of functionalities in organic synthesis, catalysis, and medicinal applications. They've been recognized for their roles in forming metal complexes, designing catalysts, asymmetric synthesis, and demonstrating significant medicinal properties like anticancer, antibacterial, and anti-inflammatory activities. This class of compounds represents a significant portion of heterocyclic chemistry due to their versatility and potential in advanced drug development (Li et al., 2019).

Future Directions

The future directions in the research of similar compounds could involve the development of more effective synthetic methods, exploration of their biological activities, and their potential applications in medicinal chemistry. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

Properties

IUPAC Name

6-pyridin-2-yl-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-7-4-5-9(14-11(7)16-15-10)8-3-1-2-6-13-8/h1-6H,(H3,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXURMFOCVXBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=NNC(=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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